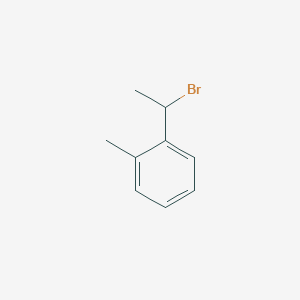

1-(1-Bromoethyl)-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNZNIHNBFZDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303175 | |

| Record name | 1-(1-Bromoethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34457-01-7 | |

| Record name | 1-(1-Bromoethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34457-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Bromoethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Bromoethyl 2 Methylbenzene

Advanced Catalytic Approaches in C–Br Bond Formation

Transition Metal-Catalyzed Bromination Techniques

The use of transition metals to catalyze the bromination of benzylic C-H bonds offers a pathway to achieve high selectivity and efficiency. Iron, an earth-abundant and inexpensive metal, has emerged as a promising catalyst for this transformation. sdu.edu.cnacs.orgacs.org

Recent research has demonstrated an iron-catalyzed method for the chemo- and site-selective bromination of benzylic C(sp³)–H bonds. sdu.edu.cn This approach typically utilizes iron(II) bromide (FeBr₂) as the catalyst in conjunction with N-bromosuccinimide (NBS) as the brominating agent. sdu.edu.cnacs.org The reaction proceeds under mild conditions and shows a high degree of functional group tolerance. The proposed mechanism suggests that the iron catalyst activates the NBS, facilitating a hydrogen atom transfer (HAT) from the benzylic position of the substrate to form a resonance-stabilized benzylic radical. sdu.edu.cn This radical then abstracts a bromine atom from the iron center to yield the final product, 1-(1-bromoethyl)-2-methylbenzene, while regenerating the catalyst for the next cycle. sdu.edu.cn

While specific data for the iron-catalyzed bromination of 2-ethyltoluene is not extensively detailed in the cited literature, the general applicability of this method to a wide range of alkylbenzenes suggests its utility for this specific transformation. The table below presents representative data from the iron-catalyzed benzylic bromination of various alkylarenes, which serves as a model for the synthesis of this compound. sdu.edu.cn

Table 1: Iron-Catalyzed Benzylic Bromination of Various Alkylarenes

| Substrate | Catalyst (mol%) | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Ethylbiphenyl | FeBr₂ (1) | NBS | Dichloroethane | 60 | 12 | 92 |

| Diphenylmethane | FeBr₂ (1) | NBS | Dichloroethane | 60 | 12 | 95 |

| 1,2-Diphenylethane | FeBr₂ (1) | NBS | Dichloroethane | 60 | 12 | 89 |

| Indane | FeBr₂ (1) | NBS | Dichloroethane | 60 | 12 | 91 |

Note: The data in this table is representative of the iron-catalyzed benzylic bromination of alkylarenes as described in the literature and serves as a model for the synthesis of this compound. sdu.edu.cn

Other transition metals like copper have also been investigated for benzylic functionalization, often involving a radical-relay mechanism where a benzylic radical is generated and subsequently functionalized by a Cu(II) species. nih.gov However, these methods have more commonly been applied to chlorination or oxidation reactions rather than specifically for the synthesis of this compound. nih.govbeilstein-journals.org

Photocatalytic and Electrochemical Synthetic Routes

Photocatalytic and electrochemical methods provide alternative strategies for the synthesis of this compound, often under mild and environmentally benign conditions. These techniques utilize light or electrical current to generate the reactive species necessary for benzylic bromination.

Photocatalytic Routes:

The classic Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator such as light (hν) or heat, is a well-established method for benzylic bromination. masterorganicchemistry.comscientificupdate.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or, more commonly, a small amount of bromine (Br₂) formed in situ, generating a bromine radical. libretexts.orgyoutube.com This radical selectively abstracts a hydrogen atom from the benzylic position of 2-ethyltoluene, forming a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This intermediate then reacts with a molecule of Br₂ to afford the desired product, this compound, and another bromine radical, which propagates the chain reaction. youtube.com The use of NBS is crucial as it maintains a low, steady concentration of bromine, which helps to prevent side reactions such as electrophilic addition to the aromatic ring. pearson.comlibretexts.org

Recent advancements in this area involve the use of visible-light photoredox catalysis. nih.govbeilstein-journals.org In these systems, a photocatalyst, such as an organic dye (e.g., Erythrosin B) or a ruthenium complex, absorbs visible light and initiates a single electron transfer (SET) process. nih.govbeilstein-journals.org This can lead to the generation of the necessary bromine radical under even milder conditions. Some protocols have even demonstrated the feasibility of conducting these reactions in environmentally friendly solvents like water. researchgate.net

Table 2: Photocatalytic Benzylic Bromination of Ethylbenzene

| Substrate | Brominating Agent | Initiator/Catalyst | Solvent | Temperature | Time | Yield |

| Ethylbenzene | NBS | Light (hν) | CCl₄ | Reflux | - | Good |

| Ethylbenzene | NBS | Ru(bpy)₃Cl₂ / Visible Light | CH₃CN | Room Temp. | - | High |

| 4-Methyltoluene | NBS | Incandescent light | Water | - | - | Effective |

Note: This table provides representative conditions for the photocatalytic benzylic bromination of substrates similar to 2-ethyltoluene. researchgate.netvaia.comaskfilo.com

Electrochemical Routes:

Electrosynthesis offers a reagent-less approach to generating reactive intermediates. In the context of synthesizing this compound, electrochemical methods can be employed to generate benzylic cations or radicals. Anodic oxidation of an alkylbenzene can lead to the formation of a benzylic cation, which can then be trapped by a bromide nucleophile. While specific protocols for the direct electrochemical bromination of 2-ethyltoluene are not widely reported, the principles of electrochemical benzylic C-H functionalization are well-established. For instance, methods for electrochemical benzylic dehydrogenation and acyloxylation have been developed, demonstrating the feasibility of generating reactive benzylic intermediates electrochemically.

Reactivity and Mechanistic Studies of 1 1 Bromoethyl 2 Methylbenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-(1-bromoethyl)-2-methylbenzene can proceed through either S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

Investigations into S(_N)1 Reaction Mechanisms

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. biosynth.comchemicalbook.com For this compound, this would involve the departure of the bromide ion to form a secondary benzylic carbocation.

The stability of this carbocation is a key factor in the propensity for an S(_N)1 reaction. Benzylic carbocations are significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. The ortho-methyl group further stabilizes the carbocation through a positive inductive effect and hyperconjugation. This increased stability lowers the activation energy for the formation of the carbocation, making the S(_N)1 pathway more favorable compared to non-benzylic secondary alkyl halides.

The general mechanism for an S(_N)1 reaction of this compound can be depicted as follows:

Step 1: Formation of the carbocation (rate-determining)

This compound → 1-(2-Methylphenyl)ethyl carbocation + Br⁻

Step 2: Nucleophilic attack

1-(2-Methylphenyl)ethyl carbocation + Nu⁻ → 1-Nucleophil-1-(2-methylphenyl)ethane

S(_N)1 reactions are typically favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. Due to the planar nature of the carbocation intermediate, nucleophilic attack can occur from either face, which would lead to a racemic mixture of products if the starting material were chiral. However, complete racemization is not always observed, as the departing leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product. chemicalbook.com

Investigations into S(_N)2 Reaction Mechanisms

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

For this compound, an S(_N)2 reaction would involve the backside attack of the nucleophile on the benzylic carbon, leading to an inversion of stereochemistry at that center. S(_N)2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.

However, the ortho-methyl group on the benzene (B151609) ring introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophile to the benzylic carbon, thereby slowing down the rate of the S(_N)2 reaction. This is a well-documented effect for ortho-substituted benzene derivatives in various reactions.

The competition between S(_N)1 and S(_N)2 pathways for this compound is therefore a delicate balance of electronic and steric factors. The electronic stabilization of the carbocation favors the S(_N)1 pathway, while the secondary nature of the substrate and the potential for using strong nucleophiles could favor the S(_N)2 pathway. The steric hindrance from the ortho-methyl group disfavors the S(_N)2 pathway.

| Reaction Type | Favored by | Influence of Ortho-Methyl Group |

| S(_N)1 | Polar protic solvents, weak nucleophiles | Electronic: Stabilizes carbocation via induction and hyperconjugation (Favorable) |

| S(_N)2 | Polar aprotic solvents, strong, unhindered nucleophiles | Steric: Hinders backside attack of the nucleophile (Unfavorable) |

Stereoelectronic Effects on Nucleophilic Attack at the Benzylic Carbon

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In the context of nucleophilic substitution at the benzylic carbon of this compound, these effects play a crucial role in both S(_N)1 and S(_N)2 mechanisms.

In an S(_N)2 reaction, the transition state requires the incoming nucleophile and the departing leaving group to be in an anti-periplanar arrangement. The efficiency of the orbital overlap between the nucleophile's HOMO (Highest Occupied Molecular Orbital) and the substrate's LUMO (Lowest Unoccupied Molecular Orbital), which is the σ* orbital of the C-Br bond, is critical. The ortho-methyl group can sterically hinder the optimal alignment for this backside attack, thus raising the energy of the transition state and decreasing the reaction rate.

In an S(_N)1 reaction, the stability of the resulting benzylic carbocation is a key stereoelectronic consideration. The p-orbital of the carbocation aligns with the π-system of the benzene ring, allowing for effective delocalization of the positive charge. The ortho-methyl group, through hyperconjugation, can further donate electron density into this extended π-system, providing additional stabilization to the carbocation intermediate.

Influence of the Ortho-Methyl Group on Reaction Pathways

The ortho-methyl group exerts a dual influence on the nucleophilic substitution reactions of this compound:

Electronic Effect: The methyl group is an electron-donating group through induction and hyperconjugation. This effect stabilizes the benzylic carbocation intermediate formed in an S(_N)1 reaction, thereby accelerating this pathway. wikipedia.org

Steric Effect: The physical presence of the methyl group in the ortho position creates steric hindrance around the benzylic carbon. This hindrance impedes the backside attack required for an S(_N)2 reaction, thus retarding or preventing this pathway. harvard.edu

Consequently, compared to its unsubstituted counterpart, (1-bromoethyl)benzene (B1216412), this compound is expected to show a greater propensity for S(_N)1 reactions and a decreased rate for S(_N)2 reactions, especially with bulky nucleophiles.

Elimination Reactions

Elimination reactions of this compound, specifically dehydrobromination, can lead to the formation of unsaturated derivatives. These reactions are often in competition with nucleophilic substitution.

Formation of Unsaturated Derivatives via Dehydrobromination

Dehydrobromination of this compound involves the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a double bond. This reaction is typically promoted by a base. The most common mechanism for this transformation is the E2 (Elimination Bimolecular) mechanism.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a π-bond. wikipedia.org For an E2 reaction to occur, a specific stereochemical arrangement is required: the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation.

In the case of this compound, the possible products of dehydrobromination are 1-methyl-2-vinylbenzene and potentially other isomers depending on the reaction conditions and the base used.

The regioselectivity of the elimination (i.e., which proton is removed) is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product. Hofmann's rule, which is favored when using a sterically hindered base, predicts the formation of the less substituted alkene.

Given the structure of this compound, elimination would likely lead to the formation of 1-methyl-2-vinylbenzene. The use of a strong, non-hindered base like sodium ethoxide in ethanol (B145695) would favor the E2 pathway.

| Base | Expected Major Product | Governing Rule |

| Sodium Ethoxide (non-hindered) | 1-Methyl-2-vinylbenzene | Zaitsev |

| Potassium tert-butoxide (hindered) | Potentially a higher proportion of the less stable isomer, though 1-methyl-2-vinylbenzene is the only constitutional isomer possible through β-elimination from the ethyl side chain. | Hofmann |

It is important to note that E2 reactions are in direct competition with S(_N)2 reactions, as strong bases are also often strong nucleophiles. Increasing the steric bulk of the base or increasing the reaction temperature generally favors elimination over substitution.

Mechanistic Probes of E1 and E2 Pathways

Elimination reactions of alkyl halides, such as this compound, can proceed through two primary mechanistic pathways: the unimolecular E1 mechanism and the bimolecular E2 mechanism. iitk.ac.inlibretexts.orgdalalinstitute.com The preferred pathway is influenced by several factors, including the structure of the alkyl halide, the strength of the base, and the nature of the solvent. libretexts.org

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate. This is followed by a rapid deprotonation of a beta-hydrogen by a weak base to form the alkene. iitk.ac.in In contrast, the E2 mechanism is a concerted, one-step process where a strong base abstracts a beta-hydrogen at the same time as the leaving group departs. dalalinstitute.comlibretexts.org

For this compound, the secondary benzylic nature of the bromide is a key consideration. Secondary alkyl halides can undergo both E1 and E2 reactions. libretexts.org The benzylic position can stabilize the formation of a carbocation, which would favor an E1 pathway. However, the presence of beta-hydrogens on the ethyl group also allows for an E2 elimination.

Factors Influencing the Mechanism:

| Factor | Favors E1 | Favors E2 | Relevance to this compound |

| Alkyl Halide Structure | Tertiary > Secondary | Primary > Secondary | As a secondary halide, both pathways are possible. libretexts.org |

| Base | Weak base | Strong, concentrated base | The choice of base is a critical experimental parameter. |

| Solvent | Polar protic (e.g., ethanol, water) | Less critical, but polar aprotic can be used | A polar protic solvent would stabilize the carbocation intermediate, favoring E1. |

| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group, facilitating both pathways. |

Theoretical studies have explored the mechanistic dichotomy between E1cB (a variant of E1) and E2 pathways in similar systems. These studies suggest that the acidity of the beta-hydrogen and the stability of the potential carbanion intermediate can play a significant role. researchgate.net For this compound, the electron-donating methyl group on the aromatic ring can influence the electronic environment and potentially affect the preferred elimination pathway.

Electrophilic Aromatic Substitution on the Methylbenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. byjus.comdalalinstitute.commasterorganicchemistry.com The existing substituents on the aromatic ring play a crucial role in directing the position of the incoming electrophile and influencing the reaction rate. unizin.org

Directing Effects of Existing Substituents on Incoming Electrophiles

In this compound, the aromatic ring has two substituents: a methyl group (-CH₃) and a 1-bromoethyl group (-CH(Br)CH₃).

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. wvu.edulibretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic and thus more susceptible to attack by an electrophile. wvu.edu

The combination of a methyl group at position 2 and a 1-bromoethyl group at position 1 will result in a complex interplay of directing effects. The methyl group strongly activates the positions ortho (position 3) and para (position 5) to it. The 1-bromoethyl group will also direct incoming electrophiles to its ortho (position 6) and para (position 4) positions. The ultimate regioselectivity of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Competitive Reactivity between Aromatic Ring and Benzylic Positions

A key aspect of the reactivity of this compound is the competition between electrophilic attack on the aromatic ring and reactions at the benzylic position of the 1-bromoethyl group. The benzylic position is activated towards nucleophilic substitution and elimination reactions due to the stability of the resulting benzylic carbocation or the transition state leading to it.

Under conditions that favor electrophilic aromatic substitution (e.g., the presence of a Lewis acid and an electrophile), the aromatic ring is the primary site of reaction. byjus.com However, under different conditions, such as in the presence of a strong nucleophile or base, reactions at the benzylic position will dominate. For instance, nucleophilic substitution of the bromide or elimination to form 2-methylstyrene (B165405) would occur at the side chain.

Metal-Catalyzed Transformations

The benzylic bromide in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing the Benzylic Bromide

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govnih.govacs.orgresearchgate.net this compound can react with various boronic acids or their derivatives to form new carbon-carbon bonds at the benzylic position. nih.govnih.govacs.orgrsc.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.govacs.org Microwave conditions have been shown to be effective for Suzuki-Miyaura couplings of benzylic bromides. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govwikipedia.orgbyjus.comthermofisher.cnnumberanalytics.com While typically used with aryl or vinyl halides, Heck-type reactions with benzyl (B1604629) halides have also been developed. nih.govwikipedia.org Nickel-catalyzed variants have been shown to be effective for the coupling of benzyl chlorides with simple olefins. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling can also be applied to benzylic halides like this compound to synthesize substituted alkynes. rsc.orgacs.orgnih.gov

Representative Metal-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | Arylated or alkylated arene |

| Heck | Alkene (R'-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), base | Substituted alkene |

| Sonogashira | Terminal alkyne (R''-C≡CH) | Pd catalyst, Cu co-catalyst, base | Substituted alkyne |

Reductive Coupling and Olefination Reactions

Reductive Coupling: this compound can undergo reductive coupling reactions, often catalyzed by transition metals, to form new carbon-carbon bonds. chemrxiv.orgnih.gov These reactions can involve coupling with another molecule of the starting material (homocoupling) or with a different coupling partner. For example, nickel-catalyzed reductive coupling of alkyl halides is a known transformation. nih.gov

Olefination Reactions: Olefination reactions transform a carbonyl compound into an alkene. tcichemicals.comscribd.com While this compound itself does not directly participate as the carbonyl component, it can be a precursor to reagents used in olefination. For instance, it can be converted into a phosphonium (B103445) salt, which can then be used to generate a phosphonium ylide for a Wittig reaction. harvard.edu More directly, recent methods have emerged for the olefination of alkyl halides with aldehydes by merging photoredox catalysis with organophosphorus chemistry. nih.gov

Advanced Spectroscopic and Computational Analysis of 1 1 Bromoethyl 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 1-(1-bromoethyl)-2-methylbenzene, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals requires a multi-faceted approach, including one-dimensional and two-dimensional experiments.

Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methine proton, the ethyl methyl protons, and the aromatic methyl protons.

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene (B151609) ring are chemically non-equivalent and are expected to appear as a complex multiplet pattern. The electron-donating methyl group and the electron-withdrawing bromoethyl group influence the electronic environment of the ring, leading to a dispersion of chemical shifts. The substitution pattern (1,2-disubstitution) results in overlapping signals that can be challenging to resolve without 2D NMR techniques.

Benzylic Methine (CH-Br) (δ ~5.4-5.6 ppm): This proton is significantly deshielded due to the adjacent electronegative bromine atom. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, J ≈ 7 Hz).

Aromatic Methyl (Ar-CH₃) (δ ~2.4 ppm): The protons of the methyl group attached to the aromatic ring typically resonate in this region and appear as a singlet as they have no adjacent protons to couple with.

Ethyl Methyl (CH-CH₃) (δ ~1.9-2.1 ppm): These protons are coupled to the benzylic methine proton and are therefore expected to appear as a doublet (n+1 rule, J ≈ 7 Hz). chemicalbook.com

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected.

Aromatic Carbons (δ 125-145 ppm): Six signals are anticipated in this region. The two quaternary carbons (C1 and C2) will have distinct shifts, with C1 (bearing the bromoethyl group) and C2 (bearing the methyl group) expected around δ ~143 ppm and δ ~136 ppm, respectively. The four aromatic CH carbons will also show unique signals. chemicalbook.com

Benzylic Carbon (CH-Br) (δ ~48-52 ppm): This carbon is shifted downfield due to the direct attachment of the bromine atom. chemicalbook.com

Ethyl Methyl Carbon (CH-CH₃) (δ ~25 ppm): The methyl carbon of the bromoethyl group is expected in the aliphatic region. chemicalbook.com

Aromatic Methyl Carbon (Ar-CH₃) (δ ~19-22 ppm): The carbon of the methyl group attached to the ring typically appears at a higher field (more shielded) than the ethyl methyl carbon.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet | - |

| Benzylic CH (1H) | 5.4 - 5.6 | Quartet | ~7.0 |

| Ar-CH₃ (3H) | ~2.4 | Singlet | - |

| Ethyl CH₃ (3H) | 1.9 - 2.1 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~48-52 |

| Ethyl CH₃ | ~25 |

| Ar-CH₃ | ~19-22 |

| Aromatic C (quaternary, C-CH₃) | ~136 |

| Aromatic C (quaternary, C-CHBr) | ~143 |

| Aromatic CH (4 carbons) | 125 - 132 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming scalar coupling relationships. A cross-peak would be expected between the benzylic methine quartet (δ ~5.5 ppm) and the ethyl methyl doublet (δ ~2.0 ppm). Additionally, correlations between adjacent protons in the aromatic ring would help delineate the complex multiplet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to its directly attached carbon atom. For example, it would show a cross-peak between the proton signal at δ ~2.4 ppm and the carbon signal at δ ~20 ppm, confirming their assignment to the aromatic methyl group.

The protons of the aromatic methyl group (δ ~2.4 ppm) to the aromatic quaternary carbon C2 and the adjacent aromatic CH carbons.

The benzylic methine proton (δ ~5.5 ppm) to the aromatic quaternary carbon C1 and the ethyl methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations, providing insights into the spatial proximity of atoms. A NOESY spectrum would be expected to show a cross-peak between the protons of the ortho-methyl group and the protons of the bromoethyl side chain, confirming their close spatial relationship.

Variable-Temperature NMR Studies for Conformational Dynamics

The rotation around the single bond connecting the bromoethyl group to the aromatic ring may be sterically hindered by the adjacent ortho-methyl group. Variable-temperature (VT) NMR studies can probe such dynamic processes. If the rotational barrier is sufficiently high, cooling the sample could slow the rotation to the point where distinct conformers become observable on the NMR timescale. This would manifest as a broadening of the signals for the bromoethyl and ortho-methyl groups, which might eventually decoalesce into separate sets of signals for each conformer at very low temperatures. Such a study would provide valuable thermodynamic data about the rotational energy barrier.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. The molecular formula of this compound is C₉H₁₁Br. biosynth.com Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which results in two molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity. HRMS can distinguish these and provide their exact masses.

Table 3: Calculated Exact Masses for the Molecular Ions of this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₉H₁₁⁷⁹Br | ⁷⁹Br | 198.00441 |

| C₉H₁₁⁸¹Br | ⁸¹Br | 200.00236 |

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. The fragmentation of this compound is predicted to be dominated by pathways that lead to stable carbocations.

Molecular Ion (M⁺): Peaks at m/z 198 and 200, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. nist.gov

Loss of Bromine ([M-Br]⁺): The most significant fragmentation is the cleavage of the C-Br bond, which is relatively weak. This results in the loss of a bromine radical to form a secondary benzylic carbocation. This fragment is expected to be the base peak (the most intense peak) in the spectrum at m/z 119 (198 - 79 or 200 - 81). nih.govnist.gov

Loss of HBr ([M-HBr]⁺): Elimination of a hydrogen bromide molecule can lead to the formation of a vinylbenzene radical cation, resulting in a peak at m/z 118.

Tropylium (B1234903) Ion Formation: The fragment at m/z 119 may rearrange. Loss of a hydrogen molecule (H₂) from this fragment could lead to a peak at m/z 117. Further fragmentation of the C₉H₁₁⁺ ion could involve the loss of acetylene (B1199291) (C₂H₂) to give a fragment at m/z 91, which corresponds to the stable tropylium ion ([C₇H₇]⁺). This is a very common fragment in the mass spectra of alkylbenzenes.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

| 198/200 | [C₉H₁₁Br]⁺ | Molecular Ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of Br radical from M⁺ |

| 118 | [C₉H₁₀]⁺˙ | Loss of HBr from M⁺ |

| 91 | [C₇H₇]⁺ | Loss of C₂H₂ from [C₉H₁₁]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular structure of this compound.

Analysis of Molecular Geometry and Bond Lengths/Angles

A crystal structure analysis of this compound would allow for the precise measurement of all bond lengths and angles. Key parameters of interest would include the carbon-bromine bond distance, the bond lengths within the benzene ring, and the tetrahedral geometry around the chiral carbon of the bromoethyl group. These values would offer insights into the electronic effects of the methyl and bromoethyl substituents on the aromatic ring. At present, no published studies containing this crystallographic data for this compound could be located.

Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound arrange themselves in the solid state is crucial for predicting its physical properties, such as melting point and solubility. X-ray diffraction data would reveal the presence of any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing. Without experimental data, any discussion of the crystal packing of this specific compound would be purely speculative.

Computational Chemistry and Theoretical Investigations

In the absence of experimental data, computational chemistry serves as a powerful tool to predict molecular properties and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could provide a theoretically optimized geometry, including bond lengths and angles, which could be compared with experimental data if it were available. Furthermore, DFT can be used to calculate electronic properties such as molecular orbital energies, electrostatic potential maps, and atomic charges, offering a deeper understanding of the molecule's reactivity and physical properties. However, no specific DFT studies for this compound have been found in the public domain.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be employed to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be highly valuable for structural confirmation. While general NMR prediction tools exist, specific, high-level computational studies focused on this molecule are not available in the literature.

Transition State Modeling for Reaction Pathways and Activation Energies

Computational modeling can be used to explore the mechanisms of chemical reactions by locating transition states and calculating their energies. This would allow for the prediction of reaction pathways and activation energies for processes involving this compound, such as nucleophilic substitution at the benzylic carbon. Such theoretical studies would provide significant insight into its chemical reactivity. Regrettably, no research articles detailing transition state modeling for this compound have been published.

Conformational Analysis via Ab Initio and Molecular Mechanics Calculations

The three-dimensional arrangement of atoms in this compound, and the energy associated with these arrangements, can be rigorously investigated using computational chemistry techniques. Conformational analysis, through molecular mechanics and ab initio calculations, provides critical insights into the molecule's flexibility, preferred shapes (conformers), and the energy barriers that separate them. This analysis is fundamental to understanding the molecule's physical properties and chemical reactivity.

For this compound, the conformational landscape is primarily defined by the rotation around two key single bonds:

The bond between the aromatic ring and the ethyl side chain (C_aryl_–C_ethyl_).

The bond between the two carbon atoms of the ethyl side chain itself (C_ethyl_–C_bromoethyl_).

The interplay of steric hindrance between the bromine atom, the side-chain methyl group, and the ring's methyl group dictates the relative stability of the various possible conformers.

Molecular Mechanics (MM) Approach

Molecular mechanics provides a computationally efficient method to explore the potential energy surface of a molecule. rsc.org This approach uses a classical mechanical model, known as a force field, to calculate the potential energy of a given arrangement of atoms. The total steric energy is a sum of terms accounting for bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

A systematic conformational search for this compound using a force field (such as MMFF94 or AMBER) would involve rotating the key dihedral angles in increments and calculating the energy of each resulting structure. This process identifies the low-energy conformers, which correspond to potential energy minima. While MM methods are fast and excellent for scanning a wide conformational space, the accuracy of the relative energies depends heavily on the quality of the force field parameters for the specific atomic interactions present in the molecule.

Ab Initio and Density Functional Theory (DFT) Calculations

For a more accurate determination of the geometries and relative energies of the conformers identified through molecular mechanics, ab initio and Density Functional Theory (DFT) methods are employed. roaldhoffmann.com These quantum mechanical methods provide a more fundamental description of the electronic structure without relying on empirical parameterization. biosynth.commerckmillipore.com

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with various levels of approximation. nih.govresearchgate.net

DFT methods, particularly those using hybrid functionals like B3LYP, have become a standard for obtaining a good balance between accuracy and computational cost for organic molecules. researchgate.net

Calculations are typically performed with a specific basis set (e.g., 6-31G(d), cc-pVTZ) that defines the set of functions used to build the molecular orbitals. Optimizing the geometry of each conformer at a high level of theory (e.g., B3LYP/6-311+G(d,p)) yields precise bond lengths, angles, and dihedral angles, as well as their relative stabilities. The energy differences between staggered and eclipsed conformations reveal the rotational barriers within the molecule. youtube.comacs.org For substituted ethylbenzenes, studies have shown that conformations where the ethyl group is perpendicular to the plane of the benzene ring are often the most stable. rsc.orgresearchgate.net

The findings from such computational studies are typically summarized in tables that detail the geometric parameters and relative energies of the most stable conformers.

Table 1: Hypothetical Stable Conformers of this compound from a DFT B3LYP/6-31G(d) Calculation

This table illustrates the type of data that would be generated from a full conformational analysis. The dihedral angles define the orientation of the substituents.

| Conformer ID | Dihedral Angle 1 (C2-C1-Cα-Cβ) | Dihedral Angle 2 (C1-Cα-Cβ-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | ~90° (Perpendicular) | ~180° (Anti) | 0.00 (Global Minimum) | 75.3 |

| Conf-2 | ~90° (Perpendicular) | ~60° (Gauche) | 0.85 | 20.1 |

| Conf-3 | ~0° (Planar) | ~180° (Anti) | 2.50 | 2.3 |

| Conf-4 | ~0° (Planar) | ~60° (Gauche) | 3.10 | 1.3 |

Table 2: Comparison of Calculated Energy Barriers by Different Computational Methods

This table demonstrates how the choice of computational method can influence the predicted energy barriers for rotation around the C_aryl_–C_ethyl_ bond.

| Computational Method | Basis Set | Rotational Energy Barrier (kcal/mol) |

| Molecular Mechanics | MMFF94 | 2.1 |

| Hartree-Fock (HF) | 6-31G(d) | 3.5 |

| DFT (B3LYP) | 6-31G(d) | 2.8 |

| MP2 | 6-311+G(d,p) | 2.9 |

The combination of molecular mechanics for initial searching followed by high-level ab initio or DFT calculations for refinement provides a comprehensive and reliable picture of the conformational preferences and dynamics of this compound.

Applications of 1 1 Bromoethyl 2 Methylbenzene in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of 1-(1-Bromoethyl)-2-methylbenzene, stemming from its benzylic bromide and substituted benzene (B151609) ring, renders it a valuable precursor for a variety of complex organic molecules. Its utility in synthesizing substituted aromatic compounds and in establishing stereocenters is of particular note.

Synthesis of Substituted Aromatics and Heterocyclic Systems

The bromine atom in this compound is susceptible to nucleophilic substitution, providing a straightforward route to a wide array of derivatives. This reactivity is the cornerstone of its application in constructing more elaborate aromatic systems. For instance, it can undergo reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the benzylic position.

Furthermore, the aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, which can guide the introduction of additional substituents onto the benzene ring. This directing effect, in concert with the reactivity of the bromoethyl group, allows for a programmed, stepwise construction of polysubstituted aromatic compounds.

The compound also serves as a precursor for the synthesis of heterocyclic systems. Through carefully designed reaction sequences, the bromoethyl moiety can be transformed and cyclized with functionalities introduced onto the aromatic ring or with external reagents to form various heterocyclic cores, which are prevalent in pharmaceuticals and agrochemicals.

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution | Primary Amine | Secondary Amine Derivative |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Acetylated Aromatic Derivative |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Diarylalkane Derivative |

Table 1: Illustrative Reactions for the Synthesis of Substituted Aromatics from this compound

Construction of Chiral Centers and Enantioselective Transformations

The carbon atom bonded to the bromine in this compound is a stereocenter. This feature opens the door to its use in asymmetric synthesis. The racemic mixture of the compound can be resolved to obtain the pure enantiomers, which can then be used as chiral building blocks for the synthesis of enantiomerically pure target molecules.

Enantioselective transformations involving this compound are of significant interest. For example, nucleophilic substitution reactions can proceed with either inversion or retention of configuration at the stereocenter, depending on the reaction conditions and the nucleophile used. This control over stereochemistry is crucial in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its absolute configuration. Chiral catalysts can also be employed to achieve enantioselective reactions starting from the racemic bromoalkane.

| Transformation | Catalyst/Reagent | Stereochemical Outcome |

| Kinetic Resolution | Chiral Enzyme | Enantiomerically Enriched Substrate and Product |

| Asymmetric Nucleophilic Substitution | Chiral Ligand/Metal Complex | High Enantiomeric Excess of Substituted Product |

Table 2: Potential Enantioselective Transformations Involving this compound

Precursor for Advanced Polymeric Materials

The unique structural features of this compound also make it a valuable precursor in the field of polymer chemistry. Its ability to initiate controlled polymerization and to be incorporated into polymer chains allows for the synthesis of advanced materials with tailored properties.

Use as an Initiator in Controlled Polymerization Techniques

This compound is structurally analogous to well-known initiators for atom transfer radical polymerization (ATRP), a powerful controlled/living radical polymerization technique. In ATRP, the carbon-bromine bond can be reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of vinyl monomers.

The use of this compound as an initiator would allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and well-defined end-groups. The 2-methylphenyl moiety from the initiator would be located at one end of the polymer chain, which can influence the polymer's physical properties or provide a site for further modification.

| Monomer | Catalyst System | Resulting Polymer |

| Styrene | CuBr / PMDETA | Polystyrene with a 1-(2-methylphenyl)ethyl end-group |

| Methyl Methacrylate | CuBr / dNbpy | Poly(methyl methacrylate) with a 1-(2-methylphenyl)ethyl end-group |

Table 3: Hypothetical ATRP Systems Utilizing this compound as an Initiator

Incorporation into Functionalized Polymer Backbones

Beyond its role as an initiator, this compound can be chemically modified and then incorporated as a monomer into polymer backbones. For example, the bromoethyl group can be converted into a polymerizable functionality, such as a vinyl or an acrylate (B77674) group. The resulting monomer can then be copolymerized with other monomers to introduce the 2-methylphenyl group as a pendant functionality along the polymer chain.

These functionalized polymers can exhibit unique properties, such as enhanced thermal stability, altered solubility, or specific optical properties, depending on the nature and concentration of the incorporated monomer. The presence of the aromatic ring can also facilitate π-π stacking interactions between polymer chains, influencing the material's morphology and mechanical properties.

Comparative Structure Reactivity Relationship Studies

Comparative Analysis with Isomeric Brominated Methylbenzenes

To understand the unique reactivity of 1-(1-bromoethyl)-2-methylbenzene, it is instructive to compare it with its structural isomers: 1-(bromomethyl)-2-methylbenzene and 1-bromo-2-ethylbenzene. These compounds, while sharing the same molecular formula (C₉H₁₁Br), exhibit distinct reactivity profiles primarily due to the different positioning of the bromine atom and the alkyl substituents on the benzene (B151609) ring.

The primary mode of reaction for these compounds, particularly in polar solvents, is nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway involves the formation of a carbocation intermediate, while the Sₙ2 pathway is a concerted process where the nucleophile attacks as the leaving group departs.

This compound is a secondary benzylic halide. The carbocation that would form upon departure of the bromide ion is secondary and benzylic, benefiting from resonance stabilization from the benzene ring.

1-(Bromomethyl)-2-methylbenzene is a primary benzylic halide. Its potential carbocation is primary but still benefits from benzylic resonance stabilization. Generally, primary benzylic halides are highly reactive in Sₙ2 reactions due to lower steric hindrance around the reaction center. khanacademy.org

1-Bromo-2-ethylbenzene is an aryl halide, meaning the bromine atom is directly attached to the benzene ring. Aryl halides are typically much less reactive towards nucleophilic substitution than alkyl or benzylic halides. The C(sp²)-Br bond is stronger than a C(sp³)-Br bond, and the backside attack required for an Sₙ2 reaction is sterically hindered by the benzene ring. vedantu.com Furthermore, the formation of a phenyl cation in an Sₙ1-type mechanism is highly unfavorable. vedantu.com

A qualitative comparison of the expected reactivity of these isomers in nucleophilic substitution reactions is presented in the table below.

| Compound Name | Structure | Type of Halide | Expected Reactivity in Nucleophilic Substitution |

| This compound |  | Secondary Benzylic | Reactive, can proceed via Sₙ1 or Sₙ2 |

| 1-(Bromomethyl)-2-methylbenzene |  | Primary Benzylic | Highly reactive, particularly in Sₙ2 reactions |

| 1-Bromo-2-ethylbenzene |  | Aryl | Generally unreactive towards nucleophilic substitution |

Note: The images in the table are illustrative placeholders.

The higher reactivity of the benzylic halides compared to the aryl halide is a well-established principle in organic chemistry. researchgate.net Between the two benzylic isomers, the relative rates would depend on the specific reaction conditions (nucleophile strength, solvent polarity). In a typical Sₙ1 reaction, the stability of the carbocation is paramount. The secondary carbocation from this compound is expected to be more stable than the primary carbocation from 1-(bromomethyl)-2-methylbenzene due to the additional inductive effect of the methyl group directly attached to the carbocationic center. However, in Sₙ2 reactions, steric hindrance is a major factor, and the less hindered primary carbon of 1-(bromomethyl)-2-methylbenzene would be more susceptible to nucleophilic attack.

Comparative Analysis with Non-Substituted (1-Bromoethyl)benzene (B1216412)

A direct comparison with the non-substituted analogue, (1-bromoethyl)benzene, allows for the isolation of the effect of the ortho-methyl group. (1-Bromoethyl)benzene is also a secondary benzylic halide and serves as a baseline for understanding the impact of the ortho substituent.

| Compound Name | Structure | Key Feature |

| This compound |  | Ortho-methyl group present |

| (1-Bromoethyl)benzene |  | No ring substituents |

Note: The images in the table are illustrative placeholders.

The primary difference in reactivity between these two compounds will stem from the electronic and steric influences of the ortho-methyl group in this compound. These effects will be explored in detail in the following section. Generally, alkyl groups are electron-donating, which can influence reaction rates by stabilizing carbocation intermediates in Sₙ1 reactions. openstax.orgumd.edu

Elucidation of Steric and Electronic Effects of the Ortho-Methyl Group on Reactivity

The presence of a methyl group at the ortho position relative to the bromoethyl group introduces both steric and electronic effects that can significantly modulate the reactivity of the molecule.

Electronic Effects:

The methyl group is an electron-donating group (EDG) through an inductive effect (+I). umd.edu In the context of an Sₙ1 reaction, this electron-donating character can help to stabilize the developing positive charge on the benzylic carbon of the carbocation intermediate. This stabilization would be expected to increase the rate of an Sₙ1 reaction compared to the unsubstituted (1-bromoethyl)benzene. The electron-donating nature of the methyl group increases the electron density in the benzene ring, making it more nucleophilic, though this is less relevant for the substitution reaction at the benzylic carbon. libretexts.org

Steric Effects:

The ortho-methyl group introduces significant steric hindrance around the reaction center. numberanalytics.com This steric bulk can have several consequences:

In Sₙ2 reactions: The ortho-methyl group will hinder the backside attack of a nucleophile on the benzylic carbon. This steric hindrance is expected to decrease the rate of Sₙ2 reactions for this compound compared to (1-bromoethyl)benzene. learncbse.in

In Sₙ1 reactions: The steric strain in the starting material, caused by the proximity of the bromoethyl group and the ortho-methyl group, can be relieved upon ionization to the planar carbocation intermediate. This relief of steric strain can accelerate the rate of the Sₙ1 reaction.

Solvation Effects: The ortho-methyl group may also hinder the solvation of the leaving group (bromide ion) and the developing carbocation, which can have a complex effect on the reaction rate.

| Effect | Influence on Sₙ1 Reactivity | Influence on Sₙ2 Reactivity |

| Electronic (Inductive) | Rate-enhancing (stabilizes carbocation) | Minimal direct effect |

| Steric Hindrance | Rate-enhancing (relief of strain) | Rate-retarding (hinders nucleophilic attack) |

Correlation of Experimental Reactivity with Computational Predictions

Computational methods, such as Density Functional Theory (DFT), can be employed to model the structures of the starting materials, the transition states for Sₙ1 and Sₙ2 reactions, and the resulting carbocation intermediates. By calculating the energies of these species, it is possible to determine the activation barriers for the reactions and the relative stabilities of the intermediates.

For an Sₙ1 reaction, the rate-determining step is the formation of the carbocation. Computational calculations would likely predict that the carbocation derived from this compound is more stable than that from (1-bromoethyl)benzene due to the electron-donating effect of the methyl group. This would correlate with a predicted faster Sₙ1 reaction rate.

For an Sₙ2 reaction, the calculations would model the transition state where the nucleophile is attacking and the bromide is leaving. The steric hindrance from the ortho-methyl group would be expected to lead to a higher energy transition state for this compound compared to (1-bromoethyl)benzene, thus predicting a slower Sₙ2 reaction rate.

Linear Free-Energy Relationships (LFERs), such as the Hammett equation, are often used to correlate the rates of reactions of substituted aromatic compounds. wikipedia.orglibretexts.orgoxfordreference.com However, the standard Hammett equation is generally not applicable to ortho-substituted systems due to the complication of steric effects, which are not accounted for in the standard substituent constants (σ). libretexts.org More complex, multi-parameter equations are often required to model the reactivity of ortho-substituted compounds.

In the absence of direct experimental data, computational modeling provides the most viable path to quantitatively compare the reactivity of these brominated methylbenzenes and to dissect the contributions of steric and electronic effects.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact and enhance safety. labdepotinc.comnih.govyoutube.com Traditional bromination methods often rely on hazardous reagents like molecular bromine and solvents such as carbon tetrachloride, which are toxic and environmentally persistent. researchgate.net Future research will undoubtedly focus on creating more benign alternatives.

Key areas of development include:

Safer Brominating Agents: The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in more environmentally friendly solvents like tetrahydrofuran (B95107) represents a significant step forward. researchgate.net Further exploration of solid-supported reagents and alternative bromine sources will continue to be a priority.

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions, often facilitated by techniques like microwave irradiation, is gaining traction. researchgate.nettandfonline.com The use of ionic liquids and aqueous solvent systems for bromination reactions is also being investigated as a greener alternative. researchgate.net

Waste Reduction: A core tenet of green chemistry is the prevention of waste. youtube.comnih.gov Future synthetic routes will be designed to maximize atom economy, ensuring that the majority of atoms from the reactants are incorporated into the final product. youtube.comacs.org This involves minimizing the use of protecting groups and other auxiliary substances. nih.govacs.org

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a powerful tool in green chemistry, offering pathways to more efficient and selective reactions. labdepotinc.comnih.gov The development of novel catalytic systems is a major frontier in the synthesis of chiral compounds like 1-(1-bromoethyl)-2-methylbenzene.

Recent advances and future directions include:

Asymmetric Catalysis: The enantioselective halogenation of alkenes and carbonyl compounds has seen significant progress. researchgate.netnih.gov The use of chiral catalysts, including transition metal complexes and organocatalysts, allows for the production of specific enantiomers, which is crucial for the synthesis of pharmaceuticals. researchgate.netchiralpedia.comfrontiersin.org

Heterogeneous Catalysis: The development of solid-supported catalysts, such as silicaphosphine, offers the advantage of easy separation and recycling, reducing waste and cost. organic-chemistry.org Research into new heterogeneous catalysts, including those based on nanomaterials like zinc oxide, is showing promise for sustainable synthesis. rsc.org

Dual-Catalysis Systems: The synergistic use of two different catalytic systems is an emerging area that can enhance enantioselectivity and reaction efficiency. chiralpedia.com

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes and whole-cell systems, is emerging as a powerful and sustainable approach for chemical synthesis. nih.gov Enzymes offer high selectivity and operate under mild conditions, making them ideal for the synthesis of chiral pharmaceuticals. nih.govnih.gov

Future research in this area will focus on:

Enzyme-Mediated Halogenation: While still a developing field, the use of enzymes to catalyze halogenation reactions holds immense potential for creating chiral halides with high enantiomeric purity. nih.govjocpr.com

Multi-Enzyme Cascades: Integrating multiple enzymatic steps in a one-pot reaction can streamline synthesis, increase efficiency, and reduce the need for intermediate purification steps. jocpr.comacs.org

Directed Evolution: Tailoring enzymes through directed evolution can enhance their activity, stability, and selectivity for specific substrates, further expanding the utility of biocatalysis. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. interchim.comchemanager-online.com This is particularly relevant for hazardous reactions like bromination. mdpi.comvapourtec.com

Key trends in this area include:

Enhanced Safety: Flow reactors minimize the volume of hazardous reagents present at any given time, significantly reducing the risk of runaway reactions or accidental releases. interchim.commdpi.com The in situ generation of reagents like bromine further enhances safety by avoiding the storage and transport of toxic materials. mdpi.comacs.org

Process Intensification: Flow systems allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and selectivity. interchim.comchemanager-online.com This can also accelerate reaction times, sometimes from hours to mere seconds. rsc.org

Automation and High-Throughput Screening: Automated flow synthesis platforms enable the rapid optimization of reaction conditions and the synthesis of compound libraries. researchgate.netnus.edu.sgresearchgate.net This is invaluable for drug discovery and process development. nus.edu.sgnih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics and mechanisms, enabling better control and optimization. mt.com Process Analytical Technology (PAT) utilizes these techniques to ensure product quality and process efficiency. mt.comchromnet.net

Future developments will likely involve:

A Wider Range of Spectroscopic Tools: Techniques such as mid-infrared (IR), near-infrared (NIR), Raman, and UV/Vis spectroscopy are increasingly being used for in situ monitoring. spectroscopyonline.comfu-berlin.dersc.org The choice of technique depends on the specific reaction and the information required. spectroscopyonline.com

Real-Time Data Analysis: The integration of advanced data analysis and modeling with spectroscopic data allows for a deeper understanding of reaction dynamics and the identification of transient intermediates. mt.comresearchgate.net

Application in Complex Systems: These monitoring techniques are being applied to increasingly complex reaction systems, including photocatalytic and electrochemical reactions, providing valuable mechanistic information. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-Bromoethyl)-2-methylbenzene, and how do reaction conditions influence yield?

- The compound can be synthesized via bromination of 1-ethyl-2-methylbenzene using bromine (Br₂) in the presence of catalysts such as Fe or AlBr₃ under controlled temperatures (e.g., 40–60°C). The reaction selectivity depends on the catalyst's Lewis acidity and the steric hindrance from the methyl group . Purification typically involves fractional distillation or column chromatography to isolate the product from di-brominated by-products (e.g., 1-(1-Bromoethyl)-2-(bromomethyl)benzene) .

Q. How does the methyl group at the ortho position affect bromination regioselectivity?

- The methyl group exerts both steric and electronic effects. Steric hindrance directs bromination to the ethyl side chain rather than the aromatic ring, while electron-donating effects stabilize transition states. Computational studies (e.g., DFT) can model these interactions to predict reactivity .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the bromoethyl and methyl groups (e.g., δ ~1.8–2.1 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂Br) .

- GC-MS : Confirms molecular weight (MW: 199.08 g/mol) and purity.

- Elemental Analysis : Validates Br content (~39.8% by mass) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate reaction mechanisms involving this compound?

- Deuterated derivatives like (±)-(1-Bromoethyl-2,2,2-d₃)benzene enable kinetic isotope effect (KIE) studies to probe nucleophilic substitution pathways (e.g., SN1 vs. SN2). For example, reduced reaction rates in deuterated compounds suggest bond-breaking in the rate-determining step .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions using this compound?

- Discrepancies may arise from catalyst choice (e.g., Pd vs. Ni), solvent polarity, or trace moisture. Systematic optimization (e.g., Design of Experiments, DoE) can identify critical factors. For example, anhydrous DMF improves Suzuki-Miyaura coupling yields compared to THF .

Q. How do computational methods predict the compound’s reactivity in complex transformations?

- Density Functional Theory (DFT) calculates transition-state geometries and activation energies. For instance, modeling the bromoethyl group’s leaving-group ability predicts reactivity in elimination or substitution reactions. Comparative studies with analogs (e.g., 1-(1-Bromoethyl)-3-chlorobenzene) reveal electronic effects of substituents .

Q. What are the challenges in achieving regioselective di-bromination, and how can they be mitigated?

- Competing bromination at the ethyl chain and aromatic ring requires precise control of Br₂ stoichiometry and reaction time. Low temperatures (0–10°C) and catalysts like FeBr₃ favor mono-bromination, while excess Br₂ promotes di-bromination. By-products can be minimized using flow reactors for rapid quenching .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.